2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a tetramethoxyflavone that is flavone substituted by am ethoxy group at position 4' and methoxy groups at positions 5, 6, 7 and 8. It derives from a flavone.
Scientific Research Applications
Synthesis and Structural Analysis : A study described the synthesis and structural analysis of related compounds, highlighting their potential in creating complex chemical structures. This research emphasizes the compound's utility in developing new chemical entities (Singh et al., 2001).
Natural Product Isolation : Another research focused on isolating similar compounds from natural sources, such as Uvaria rufas, indicating the compound's relevance in the study of natural products and potential pharmacological properties (Chantrapromma et al., 1989).
Diversity-Oriented Synthesis : Research on the diversity-oriented synthesis of a library of substituted tetrahydropyrones, which includes compounds structurally similar to 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one, demonstrates the importance of this compound in the exploration of new molecular frameworks for biological screening (Zaware et al., 2011).
Synthesis of Novel Derivatives : A study on the synthesis of novel derivatives for potential therapeutic applications suggests the versatility and potential of the compound in medicinal chemistry (Ismail & Abd El Aziem, 2001).
Flavonoid Research : The compound's structural similarity to flavonoids, a class of compounds with various biological activities, indicates its significance in the study of natural product chemistry and potential therapeutic applications (Geng et al., 2011).
Properties
CAS No. |
6967-24-4 |
---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O7/c1-6-27-13-9-7-12(8-10-13)15-11-14(22)16-17(23-2)19(24-3)21(26-5)20(25-4)18(16)28-15/h7-11H,6H2,1-5H3 |
InChI Key |
UULUTYMORLDHPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
6967-24-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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